Orthogonal Conjugation Capability: DBCO-NHCO-PEG4-NH-Boc vs. DBCO-PEG4-NHS Ester
DBCO-NHCO-PEG4-NH-Boc provides orthogonal conjugation via a Boc-protected amine, enabling sequential, site-specific bioconjugation, whereas DBCO-PEG4-NHS ester reacts directly with amines and cannot be used in a two-step orthogonal strategy .
| Evidence Dimension | Number of orthogonal functional groups |
|---|---|
| Target Compound Data | 2 orthogonal groups (DBCO and Boc-protected amine) |
| Comparator Or Baseline | DBCO-PEG4-NHS ester has 2 functional groups (DBCO and NHS ester), but both are reactive without a latent, protected handle. |
| Quantified Difference | Target compound has a protected amine that can be unmasked for subsequent conjugation, comparator lacks a protected handle. |
| Conditions | Structural analysis; functional group comparison |
Why This Matters
This orthogonal reactivity allows for precisely controlled, two-step bioconjugation, essential for constructing complex ADCs or PROTACs where site-specific labeling is critical.
